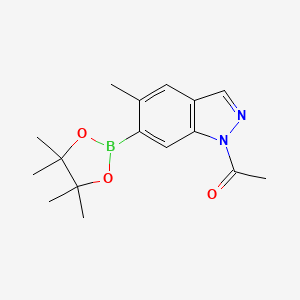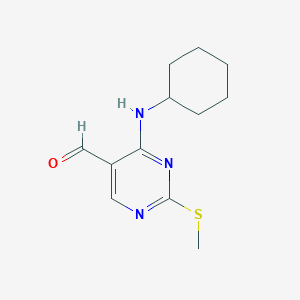
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a benzaldehyde group attached to an azetidine ring via an ethoxy linker The presence of a fluoromethyl group on the azetidine ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Ethoxy Linker: The ethoxy linker can be attached through etherification reactions.
Formation of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.
Reduction: The benzaldehyde group can be reduced to form benzyl alcohol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine ring can provide structural rigidity. The benzaldehyde group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(3-(Chloromethyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(2-(3-(Methyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C13H16FNO2 |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-7-12-8-15(9-12)5-6-17-13-3-1-11(10-16)2-4-13/h1-4,10,12H,5-9H2 |
Clave InChI |
MPBVDDLYNNCSKS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCOC2=CC=C(C=C2)C=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)


![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)





